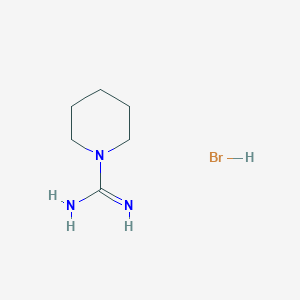

Piperidine-1-carboximidamide Hydrobromide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Piperidine-1-carboximidamide Hydrobromide is a unique chemical compound with the empirical formula C6H14BrN3 . It is a solid substance and is part of the category of halogenated heterocycles .

Molecular Structure Analysis

The molecular weight of Piperidine-1-carboximidamide Hydrobromide is 208.10 . The SMILES string representation is Br.NC(=N)N1CCCCC1 . The InChI representation is 1S/C6H13N3.BrH/c7-6(8)9-4-2-1-3-5-9;/h1-5H2,(H3,7,8);1H .Physical And Chemical Properties Analysis

Piperidine-1-carboximidamide Hydrobromide is a solid substance . It has a molecular weight of 208.10 . The storage temperature is between 28 C .Wissenschaftliche Forschungsanwendungen

Antiplatelet Aggregation Activity : Research by Youssef et al. (2011) demonstrated that carbamoylpyridine and carbamoylpiperidine analogues, which include Piperidine-1-carboximidamide Hydrobromide derivatives, show significant antiplatelet aggregating properties. This finding suggests potential applications in preventing blood clots and treating cardiovascular diseases (Youssef et al., 2011).

Cancer Research : Bryan et al. (2012) identified Piperidine carboxamide as a novel inhibitor of anaplastic lymphoma kinase (ALK), suggesting its potential use in cancer therapy, particularly in targeting specific kinases involved in cancer cell growth and proliferation (Bryan et al., 2012).

Antihistaminic Activity : Janssens et al. (1985) synthesized and evaluated the antihistaminic activity of N-(4-piperidinyl)-1H-benzimidazol-2-amines, indicating the potential of Piperidine-1-carboximidamide Hydrobromide derivatives in treating allergies and related conditions (Janssens et al., 1985).

Anti-hyperglycemic Evaluation : Moustafa et al. (2021) conducted a study on carboximidamides derived from cyanamides linked with piperidine, showing their effectiveness in reducing blood glucose levels, indicating a potential application in diabetes management (Moustafa et al., 2021).

Inhibition of Fatty Acid Amide Hydrolase : Ahn et al. (2007) explored Piperidine/piperazine ureas as FAAH inhibitors, suggesting their potential as analgesic and anxiolytic/antidepressant agents. This research highlights the role of Piperidine-1-carboximidamide Hydrobromide derivatives in modulating endocannabinoid system-related pathways (Ahn et al., 2007).

Wirkmechanismus

While the specific mechanism of action for Piperidine-1-carboximidamide Hydrobromide is not provided, piperidine compounds have been observed to have anticancer potential . They regulate several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB etc . These phytochemicals lead to inhibition of cell migration and help in cell cycle arrest to inhibit survivability of cancer cells .

Safety and Hazards

Eigenschaften

IUPAC Name |

piperidine-1-carboximidamide;hydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N3.BrH/c7-6(8)9-4-2-1-3-5-9;/h1-5H2,(H3,7,8);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOTPMDPAIHTZNH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=N)N.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14BrN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90380464 |

Source

|

| Record name | Piperidine-1-carboximidamide Hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Piperidine-1-carboximidamide Hydrobromide | |

CAS RN |

332367-56-3 |

Source

|

| Record name | Piperidine-1-carboximidamide Hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[3-(4-Methylphenyl)-3-oxo-1-propenyl]phenyl pivalate](/img/structure/B1350993.png)

![5-[(3-Bromo-4-hydroxyphenyl)methylidene]-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B1351005.png)

![1-[2-Nitro-4-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B1351020.png)

![N-[2-nitro-4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B1351021.png)